molecular formula C13H14N2O2 B2696388 N-(1,2-oxazol-4-yl)-4-phenylbutanamide CAS No. 1396815-15-8

N-(1,2-oxazol-4-yl)-4-phenylbutanamide

Cat. No.: B2696388
CAS No.: 1396815-15-8
M. Wt: 230.267
InChI Key: HUHAULPWUDYURK-UHFFFAOYSA-N
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Description

N-(1,2-oxazol-4-yl)-4-phenylbutanamide is a compound that features an isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-4-yl)-4-phenylbutanamide typically involves the formation of the isoxazole ring followed by the attachment of the phenylbutanamide moiety. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

In industrial settings, the synthesis of isoxazole derivatives often employs microwave-assisted reactions to enhance reaction rates and yields . This method allows for the efficient production of this compound with minimal waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-oxazol-4-yl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the isoxazole ring or the phenylbutanamide moiety.

    Substitution: Substitution reactions can introduce different substituents onto the isoxazole ring or the phenylbutanamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

N-(1,2-oxazol-4-yl)-4-phenylbutanamide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,2-oxazol-4-yl)-4-phenylbutanamide include other isoxazole derivatives such as:

Uniqueness

This compound is unique due to its specific combination of the isoxazole ring and the phenylbutanamide moiety, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-13(15-12-9-14-17-10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHAULPWUDYURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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